Chloromethyl pivalate
Overview
Description
Chloromethyl pivalate is an organic compound with the molecular formula C6H11ClO2. It is a clear, colorless to slightly yellow liquid that is used primarily as an intermediate in the synthesis of active pharmaceutical ingredients. The compound is known for its role in various acylation reactions and as a protecting reagent for the N-protection of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl pivalate is typically synthesized through the reaction of pivaloyl chloride with formaldehyde. The specific synthesis steps are as follows:
- A mixture of pivaloyl chloride (8.56 g, 71 mmol), paraformaldehyde (2.13 g, 71 mmol), and zinc chloride (75 mg, 0.55 mmol) is stirred at 80°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl pivalate undergoes various types of chemical reactions, including:
Acylation Reactions: It reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.
Acylation with 9-(2-phosphonylmethoxyethyl)adenine: This reaction yields bis(pivaloyloxymethyl) PMEA.
Common Reagents and Conditions:
Reagents: Sodium salt of sulbactam, 9-(2-phosphonylmethoxyethyl)adenine.
Conditions: Typically, these reactions are carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
Sulbactam Pivoxil: A product of the reaction with the sodium salt of sulbactam.
Bis(pivaloyloxymethyl) PMEA: A product of the acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine.
Scientific Research Applications
Chloromethyl pivalate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of active pharmaceutical ingredients and as a reagent in various organic synthesis reactions
Biology: Employed in the preparation of prodrugs, such as the pivaloyloxy methyl ester of ofloxacin.
Medicine: Utilized in the synthesis of pharmaceutical compounds like sulbactam pivoxil.
Industry: Involved in the production of various chemical intermediates and reagents.
Mechanism of Action
The mechanism of action of chloromethyl pivalate involves its role as an acylating agent. It reacts with nucleophiles, such as amines, to form acylated products. This reaction is facilitated by the presence of the chloromethyl group, which acts as a leaving group, allowing the acylation to proceed efficiently .
Comparison with Similar Compounds
Chloromethyl pivalate can be compared with other similar compounds, such as:
- Trimethylacetyl chloride
- (Triisopropylsiloxy)methyl chloride
- 2-(Trimethylsilyl)ethoxymethyl chloride
- tert-Butyldimethylsilyl chloride
- tert-Butyl (chloro)diphenylsilane
Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of pharmaceutical intermediates and prodrugs. Its ability to act as a protecting reagent for the N-protection of amines sets it apart from other similar compounds .
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
Record name | Chloromethyl pivalate | |
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CAS No. |
18997-19-8 | |
Record name | Chloromethyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |
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Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
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Record name | Chloromethyl pivalate | |
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Record name | CHLOROMETHYL PIVALATE | |
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